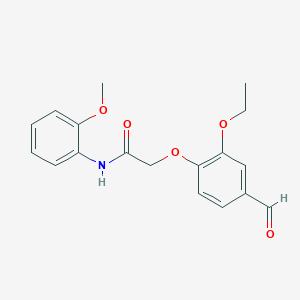

2-(2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Description

Molecular Formula: C₁₈H₁₉NO₄ Molecular Weight: 313.36 g/mol CAS Number: 247592-68-3

This compound features a phenoxy-acetamide backbone with key substituents:

- 2-Ethoxy group: Enhances lipophilicity and metabolic stability.

- 4-Formyl group: Provides a reactive aldehyde moiety for further functionalization.

- 2-Methoxyphenyl acetamide: Influences electronic properties and binding affinity to biological targets.

Properties

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-3-23-17-10-13(11-20)8-9-16(17)24-12-18(21)19-14-6-4-5-7-15(14)22-2/h4-11H,3,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDFHMWXNJOGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves a multi-step process:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-ethoxy-4-formylphenol with an appropriate halogenated acetamide derivative under basic conditions to form the phenoxy intermediate.

Amidation Reaction: The phenoxy intermediate is then reacted with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-(2-methoxyphenyl)acetamide.

Reduction: 2-(2-ethoxy-4-hydroxymethylphenoxy)-N-(2-methoxyphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound with potential applications in scientific research, particularly in proteomics, biochemical studies, and drug development . The compound's uniqueness lies in its combination of an ethoxy group, a formyl group, and an acetamide moiety within a single molecule, which may confer distinct properties that are not present in simpler structures.

Scientific Research Applications

This compound is primarily utilized in research settings, especially in proteomics and biochemical studies. Its unique structure may allow it to serve as a probe or tool for studying specific biological pathways or interactions in cellular systems. Additionally, its potential biological activities suggest that it could be explored further for pharmaceutical applications, especially in drug development targeting specific diseases. However, it is important to note that this compound is only for test and research purposes, and should not be used as a drug, food, or household item .

Potential Reaction Pathways

While specific reactions involving this compound have not been extensively documented, the presence of functional groups suggests various potential reaction pathways. For instance, the formyl group can participate in nucleophilic addition reactions, while the acetamide moiety may undergo hydrolysis or acylation reactions under appropriate conditions. The ethoxy group can also be involved in etherification or elimination reactions depending on the reaction environment.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular responses.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

Table 1: Key Structural Analogs and Their Properties

Key Findings :

- Halogen Substituents (Cl, Br) : Increase molecular weight and reactivity, enhancing anticancer and electrophilic properties. The 5-bromo analog (392.24 g/mol) shows superior stability in vitro compared to the target compound .

- Methoxy vs. Ethoxy : The target’s 2-ethoxy group offers greater metabolic resistance than 2-methoxy analogs, which may reduce hepatic clearance .

Variations in the N-Substituent

Table 2: Impact of N-Substituent Modifications

Key Findings :

- Electron-Withdrawing Groups (e.g., Nitro) : The 4-nitrophenyl analog (CAS: 247592-74-1) exhibits heightened reactivity in electrophilic substitutions, making it suitable for prodrug design .

- Steric Effects : Dimethyl substituents (e.g., 2,3-dimethylphenyl) reduce binding affinity to targets like α-glucosidase, highlighting the importance of substituent positioning .

Anticancer Activity

- The target compound shares structural motifs with N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (Compound 40, ), which showed IC₅₀ values of 1.2–3.8 µM against MCF-7 and PC-3 cell lines . While the target lacks the sulfonyl-quinazoline moiety, its formyl group may enable Schiff base formation with biological amines, a mechanism exploited in anticancer drug design .

Biological Activity

2-(2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound with a molecular formula of C18H19NO5 and a molecular weight of approximately 329.35 g/mol. This compound features a unique structure that includes ethoxy, formyl, and methoxy groups, which may contribute to its biological activity. The exploration of its pharmacological potential is crucial for understanding its applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by:

- Ethoxy group : Enhances lipophilicity.

- Formyl group : May participate in nucleophilic addition reactions.

- Acetamide moiety : Can undergo hydrolysis or acylation reactions.

This combination of functional groups suggests that this compound could exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound often possess antibacterial properties. For example, derivatives of phenoxyacetic acids have been studied for their effectiveness against various bacterial strains.

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4-Methoxyphenyl)acetamide | Simple acetamide structure | Analgesic properties | Lacks complex substituents |

| 2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide | Similar phenolic structure | Anti-inflammatory activity | No iodine substitution |

| N-benzyl-2-(2-ethoxyphenoxy)acetamide | Ethoxy and phenolic groups | Potential antibacterial activity | Different substituents on benzene ring |

The presence of an iodine atom in the compound may further enhance its biological activity compared to its analogs.

Anti-inflammatory Activity

Compounds with similar structures have also demonstrated anti-inflammatory effects. For instance, amidrazone derivatives have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could exhibit comparable properties.

Case Studies and Research Findings

-

Antibacterial Studies : A series of acetamide derivatives were synthesized and tested for antibacterial activity using agar well diffusion assays. Some derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating the potential for this compound to act similarly in future studies .

These findings suggest that the compound could be explored for its antibacterial potential.

Bacterial Strain MIC (µg/mL) Compound Tested E. coli < 10 2b S. aureus < 10 2i B. subtilis < 5 2b - In Vitro Studies : Preliminary studies have indicated that the compound might interact with biological targets such as enzymes or receptors, which is essential for understanding its pharmacodynamics . Further molecular docking studies could elucidate its mechanism of action.

Q & A

Q. What are the established synthetic routes for 2-(2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide, and what starting materials are typically employed?

The synthesis involves multi-step reactions starting with substituted phenols or acetyl chloride derivatives. For example, substituted phenols can react with activated acetamide intermediates (e.g., chloroacetyl chloride or sulfonamide derivatives) under controlled conditions. A typical approach includes:

- Step 1: Functionalization of 2-ethoxy-4-formylphenol via nucleophilic substitution or esterification.

- Step 2: Coupling with N-(2-methoxyphenyl)acetamide precursors using reagents like DCC (dicyclohexylcarbodiimide) for amide bond formation.

- Step 3: Purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and verifying the acetamide backbone. For example, the formyl group’s proton appears as a singlet near δ 9.8–10.0 ppm .

- X-ray Crystallography : Resolves molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding patterns, as demonstrated in related N-(methoxyphenyl)acetamide derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Standard protocols include:

- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with MIC (minimum inhibitory concentration) determination .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HeLa) to evaluate IC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final product during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .

- Computational Modeling : Employ density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation?

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (e.g., ChemDraw simulations).

- Byproduct Analysis : LC-MS or GC-MS identifies impurities, while TLC monitors reaction progress .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Molecular Docking : Predict binding affinity to target proteins (e.g., bacterial enzymes) using software like AutoDock Vina.

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity to guide synthetic priorities .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Standardized Protocols : Adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing.

- Positive Controls : Include reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.